2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzylsulfanyl group, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with a fluorophenylmethylideneacetohydrazide under specific reaction conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylsulfanyl and fluorophenyl groups can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It could be used in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiadiazole ring and sulfanyl groups may play a role in binding to these targets, while the fluorophenyl group could enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-(2,4-dichlorobenzyl)oxy]phenyl)methylidene)acetohydrazide .
Uniqueness
What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups. The presence of the benzylsulfanyl and fluorophenyl groups, along with the thiadiazole ring, provides a distinct chemical profile that may result in unique biological activities and chemical reactivity .
This detailed article provides a comprehensive overview of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H15FN4OS3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15FN4OS3/c19-15-8-4-7-14(9-15)10-20-21-16(24)12-26-18-23-22-17(27-18)25-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,24)/b20-10+ |
InChI Key |
WZVGTTQTJRBLOZ-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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